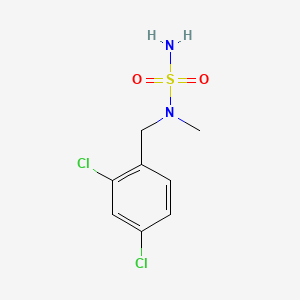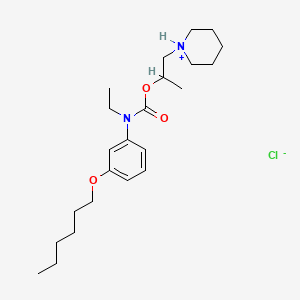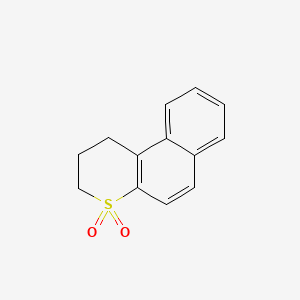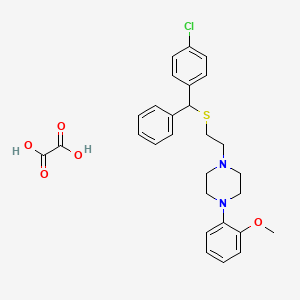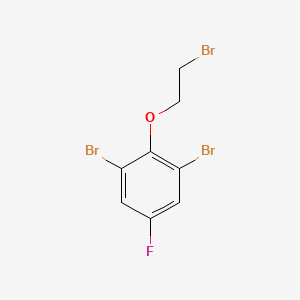
1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene is an organic compound with the molecular formula C8H5Br3FO. This compound is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene typically involves the bromination of 2-(2-bromoethoxy)-5-fluorobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form debrominated or defluorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted derivatives with different functional groups.
- Oxidized products such as aldehydes or carboxylic acids.
- Reduced products with fewer halogen atoms.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding or other polar interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
1,3-Dibromo-2-(2-bromoethoxy)benzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
1,3-Dibromo-2-(2-chloroethoxy)-5-fluorobenzene: Contains a chlorine atom instead of a bromine atom, which can alter its reactivity and interaction with other molecules.
1,3-Dibromo-2-(2-bromoethoxy)-4-fluorobenzene: The position of the fluorine atom is different, affecting its electronic properties and reactivity.
Uniqueness: 1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and interaction profiles. The presence of both bromine and fluorine atoms allows for versatile chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C8H6Br3FO |
|---|---|
Peso molecular |
376.84 g/mol |
Nombre IUPAC |
1,3-dibromo-2-(2-bromoethoxy)-5-fluorobenzene |
InChI |
InChI=1S/C8H6Br3FO/c9-1-2-13-8-6(10)3-5(12)4-7(8)11/h3-4H,1-2H2 |
Clave InChI |
ZQDURLAWHQILSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCCBr)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


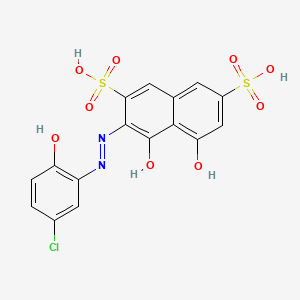

![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)


![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)
